molecular formula C9H6Br2F2O2 B1409891 Methyl 2,4-dibromo-3,5-difluorophenylacetate CAS No. 1806350-60-6

Methyl 2,4-dibromo-3,5-difluorophenylacetate

Cat. No.: B1409891
CAS No.: 1806350-60-6
M. Wt: 343.95 g/mol
InChI Key: JAUUILMBLLLPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dibromo-3,5-difluorophenylacetate is an organic compound with the molecular formula C9H6Br2F2O2 It is a derivative of phenylacetate, characterized by the presence of bromine and fluorine atoms on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dibromo-3,5-difluorophenylacetate typically involves the bromination and fluorination of phenylacetate derivatives. One common method includes the following steps:

    Bromination: The starting material, phenylacetate, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the 2 and 4 positions.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) to introduce fluorine atoms at the 3 and 5 positions.

    Esterification: The final step involves esterification of the intermediate with methanol (CH3OH) in the presence of an acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Reduction Reactions: The compound can be reduced to form corresponding phenylacetate derivatives with fewer halogen atoms.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Electrophilic Substitution: Chlorine (Cl2) or iodine (I2) in the presence of a Lewis acid catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution Products: Various substituted phenylacetates depending on the reagents used.

    Reduction Products: Phenylacetate derivatives with fewer halogen atoms.

    Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2,4-dibromo-3,5-difluorophenylacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,4-dibromo-3,5-difluorophenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, thereby modulating their activity.

Comparison with Similar Compounds

  • Methyl 2,3-dibromo-4,5-difluorophenylacetate
  • Methyl 2,4-dibromo-3,6-difluorophenylacetate
  • Methyl 2,4-dibromo-6-fluorophenylacetate

Comparison: Methyl 2,4-dibromo-3,5-difluorophenylacetate is unique due to the specific positioning of bromine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous.

Biological Activity

Methyl 2,4-dibromo-3,5-difluorophenylacetate is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting specific mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H7Br2F2O2
  • Molecular Weight : 366.96 g/mol
  • CAS Number : 1805105-03-6

The compound features a phenylacetate structure with multiple halogen substitutions, which can significantly influence its biological interactions.

This compound exhibits various biological activities primarily through its interactions with cellular signaling pathways. Notably, it has been studied for its role in modulating protein kinase C (PKC) activity. PKC is a family of enzymes that play critical roles in cell signaling and regulation of various physiological processes.

Protein Kinase C Modulation

Research indicates that compounds similar to this compound can act as modulators of PKC activity. This modulation can lead to:

  • Anti-inflammatory Effects : By influencing PKC pathways, these compounds may reduce inflammation in various tissues.
  • Antiviral Activity : Some studies suggest that PKC modulation can enhance antiviral responses in host cells.

Biological Activity Data

The following table summarizes key findings regarding the biological activities associated with this compound:

Activity TypeObserved EffectsReference
Anti-inflammatoryReduction in inflammatory markers in vitro
AntiviralEnhanced resistance to viral replication
PKC ActivationIncreased phosphorylation of downstream targets

Case Study 1: Anti-inflammatory Properties

In a study examining the anti-inflammatory properties of halogenated phenylacetates, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in cultured macrophages. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory genes.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral potential of this compound against influenza viruses. The results demonstrated that treatment with this compound led to a marked decrease in viral titers in infected cell cultures. This effect was attributed to enhanced activation of innate immune responses mediated by PKC signaling pathways.

Properties

IUPAC Name

methyl 2-(2,4-dibromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2F2O2/c1-15-6(14)3-4-2-5(12)8(11)9(13)7(4)10/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUUILMBLLLPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dibromo-3,5-difluorophenylacetate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dibromo-3,5-difluorophenylacetate
Reactant of Route 3
Reactant of Route 3
Methyl 2,4-dibromo-3,5-difluorophenylacetate
Reactant of Route 4
Reactant of Route 4
Methyl 2,4-dibromo-3,5-difluorophenylacetate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Methyl 2,4-dibromo-3,5-difluorophenylacetate
Reactant of Route 6
Methyl 2,4-dibromo-3,5-difluorophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.